molecular formula C24H26N4O3S B2912643 N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1049474-70-5

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2912643
M. Wt: 450.56
InChI Key: YWVYTHPSPRNCLZ-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide, also known as MBP-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. This compound is a thiazole derivative with a piperazine moiety, which makes it a promising candidate for drug discovery and development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide involves the condensation of 2-methoxybenzoyl chloride with 3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropylthiocyanate to form the intermediate N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiocarbamoyl)benzamide, which is then cyclized with sodium methoxide to yield the final product.

Starting Materials
2-methoxybenzoic acid, thionyl chloride, 4-(2-methoxyphenyl)piperazine, ethyl 3-oxobutanoate, sodium methoxide

Reaction
2-methoxybenzoic acid is converted to 2-methoxybenzoyl chloride using thionyl chloride., 4-(2-methoxyphenyl)piperazine is reacted with ethyl 3-oxobutanoate to form 3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl ethyl ester., The ethyl ester is then reacted with thionyl chloride to form 3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropylthiocyanate., The thiocyanate is then reacted with N-(4-aminobenzoyl)benzamide to form N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiocarbamoyl)benzamide., Finally, the thiocarbamoyl intermediate is cyclized with sodium methoxide to yield the final product N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide.

Mechanism Of Action

The mechanism of action of N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide involves the activation of the p53 pathway. This pathway is responsible for regulating the cell cycle and preventing the formation of cancer cells. N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide activates this pathway by binding to the p53 protein, which in turn induces the expression of genes involved in cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide has also been shown to have anti-inflammatory effects. Studies have shown that N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide. One of the major areas of research is the development of novel drug delivery systems that can enhance the solubility and bioavailability of N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide. Moreover, the potential applications of N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide in other biomedical fields such as neurodegenerative diseases and autoimmune disorders are also being explored. In addition, the development of N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide derivatives with improved pharmacokinetic properties is also an area of active research.
In conclusion, N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a novel compound with promising applications in various biomedical fields. Its potential as an anticancer agent and anti-inflammatory agent has been extensively studied, and there are several future directions for research on this compound. However, further studies are required to fully understand the mechanism of action and the potential limitations of N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide.

Scientific Research Applications

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide has been extensively studied for its potential applications in various biomedical fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide can induce apoptosis in cancer cells by activating the p53 pathway, which is a well-known tumor suppressor pathway. Moreover, N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide has also been shown to inhibit the growth of cancer cells by targeting the DNA replication process.

properties

IUPAC Name

N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-31-21-10-6-5-9-20(21)27-13-15-28(16-14-27)22(29)12-11-19-17-32-24(25-19)26-23(30)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVYTHPSPRNCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

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